molecular formula C8H10N4 B019109 3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 19848-80-7

3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B019109
CAS RN: 19848-80-7
M. Wt: 162.19 g/mol
InChI Key: SBCVFFUNQAKRED-UHFFFAOYSA-N
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Description

3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is a derivative of triazolopyrazine and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit DNA synthesis. It has also been proposed that its antiviral and antimicrobial activities may be due to its ability to disrupt the cell membrane.

Biochemical And Physiological Effects

Studies have shown that 3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine exhibits low toxicity and has no significant adverse effects on biochemical and physiological processes. It has been found to be well-tolerated by cells and animals in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the advantages of 3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine is its high purity and stability, which makes it suitable for laboratory experiments. However, its limited solubility in water can be a disadvantage in certain applications. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its efficacy.

Future Directions

There are several future directions for research on 3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine. One potential direction is the development of new synthetic methods to improve its solubility and increase its yield. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further research is needed to elucidate its mechanism of action and to identify its molecular targets.
Conclusion
In conclusion, 3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a promising compound with potential applications in various fields of science. Its unique chemical structure and properties make it a promising candidate for drug development and biomedical research. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through several methods. One of the most common methods is the reaction of ethyl 4-(chloromethyl)benzoate with 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylic acid in the presence of a base. This method yields a high purity product and has been widely used in research.

Scientific Research Applications

3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine has been studied extensively for its potential applications in various fields of science. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. Additionally, this compound has shown potential as a fluorescent probe for detecting DNA damage. These properties make it a promising candidate for drug development and biomedical research.

properties

CAS RN

19848-80-7

Product Name

3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3-ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C8H10N4/c1-3-7-10-11-8-6(2)9-4-5-12(7)8/h4-5H,3H2,1-2H3

InChI Key

SBCVFFUNQAKRED-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1C=CN=C2C

Canonical SMILES

CCC1=NN=C2N1C=CN=C2C

synonyms

3-Ethyl-8-methyl-1,2,4-triazolo[4,3-a]pyrazine

Origin of Product

United States

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